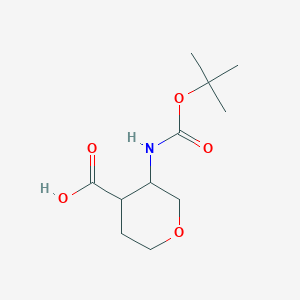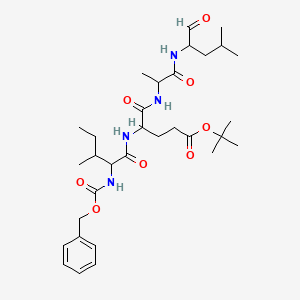![molecular formula C25H31ClN2O2RuS B13387733 RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
RuCl(p-cymene)[(S,S)-MsDpen]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RuCl(p-cymene)[(S,S)-MsDpen] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric transfer hydrogenation reactions, which are crucial in the synthesis of various chiral molecules. The compound’s structure includes a ruthenium center coordinated to a p-cymene ligand and a chiral diamine ligand, [(S,S)-MsDpen].
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(S,S)-MsDpen] typically involves the reaction of a ruthenium precursor, such as dichloro(p-cymene)ruthenium(II) dimer, with the chiral diamine ligand [(S,S)-MsDpen]. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for RuCl(p-cymene)[(S,S)-MsDpen] are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
RuCl(p-cymene)[(S,S)-MsDpen] primarily undergoes asymmetric transfer hydrogenation reactions. These reactions involve the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in the formation of chiral products.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen donors such as formic acid or isopropanol. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions are chiral amines and alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Wissenschaftliche Forschungsanwendungen
RuCl(p-cymene)[(S,S)-MsDpen] has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in the production of chiral amines and alcohols.
Biology: The compound’s ability to catalyze the formation of chiral molecules makes it useful in the synthesis of biologically active compounds.
Medicine: Chiral amines and alcohols produced using this catalyst are key intermediates in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where the control of chirality is crucial.
Wirkmechanismus
The mechanism by which RuCl(p-cymene)[(S,S)-MsDpen] exerts its effects involves the coordination of the ruthenium center to the substrate, followed by the transfer of hydrogen from the donor molecule to the substrate. The chiral environment provided by the [(S,S)-MsDpen] ligand ensures that the hydrogenation occurs in a stereoselective manner, leading to the formation of chiral products. The molecular targets and pathways involved in these reactions are primarily the imines and ketones that undergo hydrogenation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- RuCl(p-cymene)[(R,R)-Ts-DPEN]
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
- RuCl(p-cymene)[(R,R)-FsDPEN]
Uniqueness
RuCl(p-cymene)[(S,S)-MsDpen] is unique due to its specific chiral ligand, [(S,S)-MsDpen], which provides a distinct chiral environment compared to other similar compounds. This uniqueness can result in different selectivities and efficiencies in asymmetric hydrogenation reactions, making it a valuable tool in the synthesis of specific chiral molecules.
Eigenschaften
Molekularformel |
C25H31ClN2O2RuS |
|---|---|
Molekulargewicht |
560.1 g/mol |
IUPAC-Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |
InChI-Schlüssel |
MNPFGRNIWPPSEW-CEHYLXJWSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


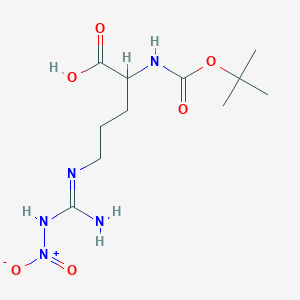
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)
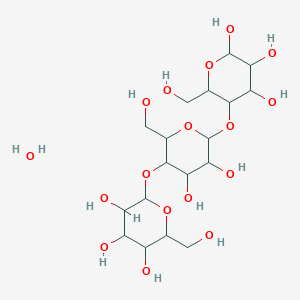
![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)
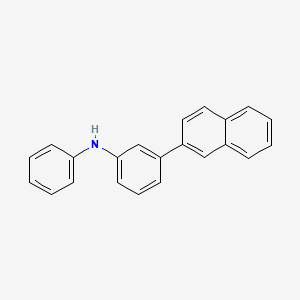
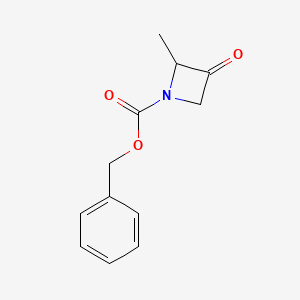
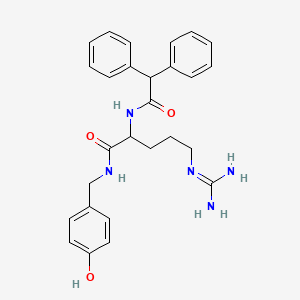
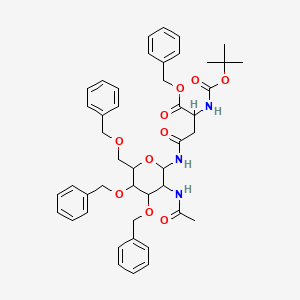
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
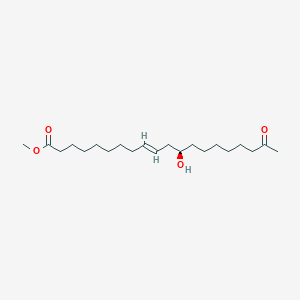
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)
